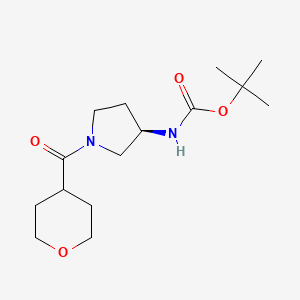

(R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(oxane-4-carbonyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-12-4-7-17(10-12)13(18)11-5-8-20-9-6-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVVQCGSYSMWIG-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks a carbonyl carbon.

Attachment of the Tert-Butyl Group: The tert-butyl group is usually introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.

Carbamoylation: The final step involves the formation of the carbamate group by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that (R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate exhibits various biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial activity, making it a candidate for further investigation in drug development.

- Neuroprotective Effects: Some derivatives of pyrrolidine compounds have shown promise in neuroprotection, indicating that this compound may also possess similar properties.

- Analgesic Activity: There is growing interest in the analgesic potential of pyrrolidine derivatives, which could lead to new pain management therapies.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial effects of several pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers evaluated various compounds for their ability to protect neuronal cells from oxidative stress. The findings indicated that this compound exhibited notable protective effects against oxidative damage, highlighting its potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate (): Structure: Features a pyridine ring substituted with chlorine and allyl groups, coupled to a tert-butyl carbamate. Key Differences: The pyridine ring introduces aromaticity and planar geometry, contrasting with the non-aromatic pyrrolidine in the target compound. The chlorine substituent may enhance electrophilicity and alter binding interactions. Applications: Likely used in medicinal chemistry for halogen-bonding interactions in target proteins .

tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate (): Structure: Contains a methoxy-substituted pyridine ring linked to a carbamate via a methyl group. Key Differences: Methoxy groups increase electron density and solubility in polar solvents compared to the tetrahydro-2H-pyran-4-carbonyl group. The methyl spacer may reduce steric hindrance. Applications: Potential use in CNS drug candidates due to improved blood-brain barrier penetration .

tert-Butyl 1-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)pyrrolidin-3-ylcarbamate ():

- Structure : Pyrrolidine core with a tosyl-protected pyrrolo-pyrazine system and a thiocarbamoyl group.

- Key Differences : The tosyl group and fused heterocycle increase molecular weight (MW ≈ 530 g/mol) and reduce solubility in aqueous media. The thiocarbamoyl group introduces sulfur, altering redox properties.

- Synthesis : Achieved via mercury(II) trifluoroacetate-mediated cyclization (69% yield) .

Key Comparative Insights

- Molecular Weight and Solubility :

The target compound (MW ≈ 300.4 g/mol) is smaller and likely more soluble in polar aprotic solvents (e.g., THF, DCM) than bulkier analogues like the tosyl-pyrrolo-pyrazine derivative (MW ≈ 530 g/mol) . - Stereochemical Complexity: The (R)-configuration of the target compound may offer enantioselective advantages in binding to chiral biological targets, unlike non-chiral pyridine-based analogues .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C12H23NO3

- IUPAC Name : this compound

This compound features a tert-butyl group, a pyrrolidine ring, and a tetrahydro-pyran carbonyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. The carbamate functional group is known to enhance the solubility and bioavailability of the compound, allowing for better interaction with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

- Cancer Treatment : A study demonstrated that this compound significantly reduced tumor volume in xenograft models when administered alongside standard chemotherapy agents, suggesting a synergistic effect.

- Neuroprotection : In models of neurodegenerative diseases, the compound exhibited protective effects against apoptosis induced by oxidative stress, indicating its potential as a neuroprotective agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Synthesis Improvements : Novel synthetic routes have been developed that increase yield and purity, facilitating further biological testing.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the tert-butyl and tetrahydro-pyran moieties can significantly alter biological activity, providing insights for future drug design.

Q & A

Q. What are the recommended methods for confirming the stereochemical integrity of (R)-tert-butyl 1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-ylcarbamate during synthesis?

Answer:

- Chiral HPLC : Use chiral stationary phases to separate enantiomers and verify optical purity.

- NMR Spectroscopy : Analyze coupling constants and NOE (Nuclear Overhauser Effect) correlations to confirm stereochemistry. For example, ¹H NMR (300 MHz, CDCl₃) can resolve diastereotopic protons in the pyrrolidine ring, as demonstrated in analogous tert-butyl carbamate derivatives .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign the (R)-configuration.

Q. How should researchers safely handle and store this compound to prevent degradation?

Answer:

- Storage Conditions : Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis of the carbamate group .

- Handling Precautions : Use glove boxes or fume hoods to avoid moisture exposure. Electrostatic charge buildup should be mitigated by grounding equipment .

- Decomposition Risks : Avoid high temperatures or prolonged exposure to acidic/basic conditions, which may cleave the tert-butyloxycarbonyl (Boc) protecting group .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

Answer:

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the Boc group at m/z ~100–120).

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) from the tetrahydro-2H-pyran-4-carbonyl moiety (~1700 cm⁻¹) and carbamate groups (~1680 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) with UV visualization.

Advanced Research Questions

Q. How can researchers address low yields in the acylation step of pyrrolidine with tetrahydro-2H-pyran-4-carbonyl chloride?

Answer:

- Optimize Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalytic bases like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Stoichiometric Adjustments : Employ a 1.2–1.5 molar excess of acyl chloride to drive the reaction to completion.

- Purification Challenges : If unreacted starting material persists, use silica gel chromatography with gradient elution (5–30% ethyl acetate in hexane) .

Q. What strategies are effective for resolving contradictions in reported NMR data for structurally similar carbamate derivatives?

Answer:

- Solvent and Temperature Effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and temperatures to account for shifts caused by hydrogen bonding or conformational changes .

- Dynamic NMR Studies : Investigate restricted rotation in the carbamate group, which may split signals into multiplets at lower temperatures.

- Cross-Validation : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .

Q. How can computational chemistry aid in designing derivatives of this compound for biological activity studies?

Answer:

- Docking Simulations : Model interactions between the tetrahydro-2H-pyran-4-carbonyl moiety and target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with activity data to prioritize synthetic targets .

- Conformational Analysis : Use molecular dynamics (MD) simulations to predict bioactive conformations of the carbamate group.

Q. What are the environmental implications of accidental release during large-scale synthesis, and how can they be mitigated?

Answer:

- Containment Protocols : Use spill trays and vacuum systems to collect residues. Avoid release into waterways due to potential aquatic toxicity .

- Waste Treatment : Neutralize acidic/basic byproducts before disposal. Incineration in certified facilities is recommended for organic residues .

- Ecotoxicity Screening : Conduct in silico assessments (e.g., EPA’s ECOSAR) to predict biodegradability and toxicity .

Methodological Notes

- Stereoselective Synthesis : The (R)-configuration is critical for bioactivity. Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during pyrrolidine functionalization .

- Scale-Up Challenges : Pilot studies should address exothermic reactions during acylation. Implement temperature-controlled reactors to prevent decomposition .

- Data Reproducibility : Document solvent purity, drying methods, and reaction times meticulously, as minor variations can drastically alter yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.